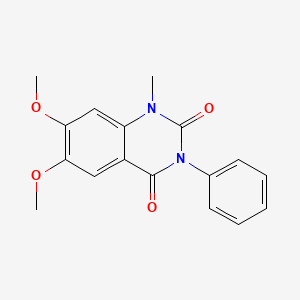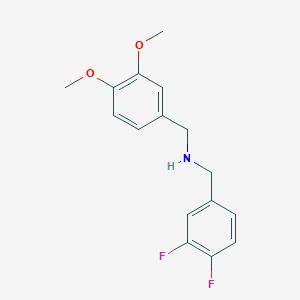
N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "FPTA" and has shown promising results in various studies related to cancer and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
FPTA has been studied extensively for its potential therapeutic applications in cancer and neurodegenerative diseases. In cancer research, FPTA has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer. FPTA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In neurodegenerative disease research, FPTA has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of FPTA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and neurodegenerative diseases. FPTA has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. FPTA has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Additionally, FPTA has been shown to activate the Nrf2/ARE signaling pathway, which is involved in oxidative stress response and neuroprotection.
Biochemical and Physiological Effects:
FPTA has been shown to have various biochemical and physiological effects in cancer and neurodegenerative disease research. In cancer research, FPTA has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In neurodegenerative disease research, FPTA has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
FPTA has several advantages for lab experiments, including its high potency and selectivity for cancer and neurodegenerative disease targets. FPTA also has good pharmacokinetic properties and can easily cross the blood-brain barrier. However, FPTA has some limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for FPTA research, including the optimization of its synthesis method, the development of FPTA analogs with improved pharmacokinetic properties, and the investigation of its potential therapeutic applications in other diseases. Additionally, further studies are needed to fully understand the mechanism of action of FPTA and its potential side effects.
Synthesemethoden
The synthesis of FPTA involves the reaction of 2-fluoroaniline with 2,3,5-trimethylphenol in the presence of potassium carbonate and acetic acid. The resulting product is then reacted with ethyl chloroacetate to form N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide. This synthesis method has been optimized to produce high yields of FPTA with minimal impurities.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-8-12(2)13(3)16(9-11)21-10-17(20)19-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGKGYVSMASJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)



![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)

![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![2-{[(4-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)
![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)